molecular formula C22H14N2O2S B2894291 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one CAS No. 313521-33-4

2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one

Cat. No.: B2894291
CAS No.: 313521-33-4
M. Wt: 370.43
InChI Key: PYCVGSMDIXWGOP-UHFFFAOYSA-N
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Description

2-[2-(Phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one is a benzocoumarin derivative combining a coumarin core with a thiazole ring substituted with a phenylamino group. This hybrid structure leverages the pharmacological properties of coumarins (e.g., antitumor, antimicrobial) and thiazoles (known for heterocyclic bioactivity). Its synthesis typically involves condensation reactions between brominated coumarin intermediates and thiazole precursors under controlled conditions .

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O2S/c25-21-18(19-13-27-22(24-19)23-15-7-2-1-3-8-15)12-17-16-9-5-4-6-14(16)10-11-20(17)26-21/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCVGSMDIXWGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one can be achieved through a one-pot three-component reaction. The starting materials include ethyl-4-chloroacetoacetate, phenylthiourea, and salicylaldehyde. The reaction is catalyzed by l-proline and conducted in poly(ethylene) glycol-600 (PEG-600) as a green reaction medium. This method is advantageous due to its simplicity, cost-effectiveness, and industrial viability .

Chemical Reactions Analysis

2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The thiazole and coumarin rings can undergo substitution reactions with different reagents to form derivatives with varied biological activities.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to various biological effects. The coumarin moiety contributes to the compound’s ability to inhibit certain enzymes and modulate cellular pathways. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents/Modifications Biological Activity Reference
2-(2-Amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one Amino group on thiazole Antimicrobial (Gram-positive bacteria); used in polyurethane coatings
2-(2-(4-Fluorobenzylidene)hydrazinyl)thiazol-4-yl-3H-benzo[f]chromen-3-one Fluorinated hydrazinyl-thiazole Enhanced antimicrobial activity (vs. methylthiazol derivatives)
7-(3-Oxo-3H-benzo[f]chromen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile Pyrazolopyrimidine-carbonitrile Potent anticancer activity (NCI screening: melanoma, leukemia, colon cancer)
2-Methylthiazol-4-yl-3H-benzo[f]chromen-3-one Methyl group on thiazole Moderate antimicrobial activity (lower aromaticity reduces efficacy)

Antimicrobial Activity

  • Amino-Thiazole vs. Phenylamino-Thiazole: The amino-thiazole derivative (Table 1, Row 1) demonstrated selective antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) when incorporated into polyurethane coatings .
  • Fluorinated Derivatives: The fluorobenzylidene-hydrazinyl-thiazole analogue (Table 1, Row 2) exhibited superior antimicrobial efficacy compared to non-fluorinated derivatives, attributed to the electron-withdrawing fluorine enhancing molecular stability and target binding .

Anticancer Activity

  • Pyrazolopyrimidine vs. Thiazole Derivatives: Pyrazolopyrimidine-carbonitrile derivatives (Table 1, Row 3) showed potent cytotoxicity against NCI-60 cancer cell lines (e.g., melanoma: GI₅₀ < 1 µM) . In contrast, thiazole-containing compounds like the target molecule may prioritize antimicrobial over anticancer activity, though structural tuning (e.g., introducing nitro or cyano groups) could shift this profile.

Substituent Effects on Activity

  • Electron-Donating vs. Withdrawing Groups: Amino and methyl groups on thiazole (electron-donating) reduce antimicrobial potency compared to fluorinated or hydrazinyl derivatives (electron-withdrawing) .
  • Aromaticity : Benzo[f]chromen-3-one derivatives exhibit higher activity than simpler coumarins due to extended conjugation enhancing DNA intercalation or enzyme inhibition .

Application in Functional Materials

  • Polyurethane Coatings: Thiazole-coumarin hybrids like 2-(2-amino-thiazol-4-yl)-3H-benzo[f]chromen-3-one are physically blended into polyurethane matrices to create antimicrobial surfaces, achieving >90% inhibition against Gram-positive pathogens . The phenylamino group in the target compound could further improve compatibility with polymer matrices.

Biological Activity

The compound 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one is a synthetic organic molecule that integrates a chromene core with a thiazole ring and a phenylamino substituent. This unique structural arrangement is believed to contribute significantly to its diverse biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Structural Characteristics

The compound's structure is characterized by:

  • Chromene Core : Known for its presence in numerous natural products and synthetic compounds, often exhibiting significant pharmacological properties.
  • Thiazole Ring : A versatile moiety that enhances the biological activity of the compound.
  • Phenylamino Substituent : Contributes to the interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of This compound exhibit potent anticancer properties. A study reported that thiazole-containing compounds showed significant cytotoxicity against various cancer cell lines, with IC50 values often lower than standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
9Jurkat1.61 ± 1.92Bcl-2 inhibition
10A-4311.98 ± 1.22Apoptosis induction
13HT-29< DoxorubicinProtein interaction

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that thiazole derivatives possess significant antibacterial properties comparable to established antibiotics like norfloxacin .

Table 2: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
43aStaphylococcus aureus<10 µg/mL
43bEscherichia coli<15 µg/mL
44Pseudomonas aeruginosa<12 µg/mL

The mechanisms underlying the biological activities of This compound are multifaceted:

  • Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of intrinsic pathways involving Bcl-2 family proteins .
  • Antimicrobial Action : The presence of electron-donating groups in the thiazole ring enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • A study involving a series of thiazole derivatives demonstrated significant tumor regression in mouse models when administered at specific dosages .
  • Another investigation focused on the antimicrobial potential against resistant strains of bacteria, showing promising results that warrant further exploration in clinical trials .

Q & A

Q. Q1. What are the most reliable synthetic routes for preparing 2-[2-(phenylamino)-1,3-thiazol-4-yl]-3H-benzo[f]chromen-3-one, and how can reaction efficiency be optimized?

Methodological Answer: A two-component protocol is widely used, involving the reaction of 3-(2-thiocyanatoacetyl)-2H-chromen-2-one with substituted anilines in ethanol (1:1 molar ratio) under reflux. Microwave-assisted synthesis can enhance yields (e.g., 85–92%) and reduce reaction times compared to conventional heating . Optimization includes:

  • Solvent selection : Ethanol balances polarity and solubility.
  • Catalyst-free conditions : Avoids side reactions.
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) ensures purity.

Characterization via 1H^1H/13C^{13}C-NMR, FTIR, and mass spectrometry is critical. Single-crystal X-ray diffraction (e.g., orthorhombic space group Pna21_1) confirms regiochemistry and hydrogen bonding patterns .

Advanced Structural Analysis

Q. Q2. How can crystallographic data resolve ambiguities in the thiazole-coumarin hybrid structure?

Methodological Answer: X-ray crystallography is indispensable for confirming the planar geometry of the benzocoumarin core and the dihedral angle between the thiazole and phenylamino groups. For example:

  • Hydrogen bonding networks : N–H···O interactions stabilize the crystal lattice (e.g., bond length: 2.12 Å).
  • Torsional angles : Thiazole ring orientation affects π-π stacking (critical for solid-state fluorescence) .

Use SHELXL for refinement, ensuring R-factor < 0.04. Pair with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H···H, C···O contacts) .

Biological Activity Profiling

Q. Q3. What methodologies validate the antimicrobial activity of this compound, and how do structural modifications alter efficacy?

Methodological Answer: In vitro assays :

  • MIC (Minimum Inhibitory Concentration) : Test against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth dilution (range: 2–128 µg/mL).
  • Time-kill kinetics : Monitor log-phase reduction over 24 hours .

Q. Structure-Activity Insights :

Substituent Activity Trend Reference
4-FluorophenylEnhanced Gram(+)
AnthracenylBroad-spectrum
UnsubstitutedModerate activity

Electron-withdrawing groups (e.g., –NO2_2) improve membrane penetration, while bulky groups reduce solubility .

Computational Chemistry

Q. Q4. How can DFT calculations predict electronic properties relevant to photophysical applications?

Methodological Answer:

  • HOMO-LUMO gap : Calculate using B3LYP/6-31G(d) to estimate charge transfer efficiency (e.g., gap ~3.2 eV suggests visible-light absorption).
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for functionalization .
  • TD-DFT : Simulate UV-vis spectra (λmax_{\text{max}} ~420 nm aligns with experimental data) .

Validate with experimental fluorescence quenching studies in DMSO .

Data Contradictions in Biological Studies

Q. Q5. How should researchers address discrepancies in reported antimicrobial efficacy across studies?

Methodological Answer: Root causes :

  • Strain variability : Use standardized ATCC strains.
  • Solvent effects : DMSO >5% inhibits bacterial growth; use ≤1% .
  • Biofilm vs. planktonic assays : Biofilms require 4× higher MIC .

Q. Mitigation :

  • Positive controls : Compare with ciprofloxacin or amphotericin B.
  • Check purity : HPLC (≥95%) avoids false negatives .

Polymer Composite Applications (Research-Focused)

Q. Q6. What methods evaluate this compound’s efficacy in antimicrobial polymer coatings?

Methodological Answer:

  • Polyurethane (PU) formulation : Blend at 2–5 wt% with PU prepolymer, cure at 80°C.
  • Zone of Inhibition : ASTM E2149-13a against C. albicans (15–20 mm zone indicates efficacy) .
  • Durability : Accelerated aging (UV exposure, 500 hours) confirms retention of activity .

Advanced Reaction Mechanisms

Q. Q7. What evidence supports the proposed mechanism for thiazole ring formation in this compound?

Methodological Answer: Mechanistic studies using 13C^{13}C-labeled intermediates confirm:

Thiocyanate attack : Nucleophilic addition of aniline to 3-(2-thiocyanatoacetyl)coumarin.

Cyclization : Intramolecular thioether formation (rate-determining step).

Aromatization : Eliminates H2_2O, stabilized by resonance .

Kinetic isotope effects (KIE > 1.3) and Hammett plots (ρ = +0.89) support electrophilic aromatic substitution .

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